molecular formula C10H11NOS2 B7511500 N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide

N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide

Cat. No. B7511500
M. Wt: 225.3 g/mol
InChI Key: BDEHVRWUFDUDLZ-UHFFFAOYSA-N
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Description

N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide, also known as TTCA, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. Additionally, the paper will list future directions for research on TTCA.

Mechanism of Action

The mechanism of action of N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide is not fully understood, but it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways. N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide has been shown to have several biochemical and physiological effects. It has been found to improve glucose uptake and insulin sensitivity in skeletal muscle cells, suggesting its potential use in the treatment of diabetes. Additionally, N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties, which may have implications for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide is relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide and its interactions with specific receptors in the body. Finally, the development of new synthesis methods for N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide may lead to improved yields and purity, making it an even more viable option for large-scale production.

Synthesis Methods

The synthesis of N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide involves the reaction of 2,5-dimethylthiophene with ethyl formate, followed by the reaction of the resulting product with N-methylformamide. The final product is obtained through recrystallization. This method has been successfully used to produce N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide in high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide has shown promising results in various scientific research applications. One of the most notable applications is in the field of organic electronics, where N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown high charge mobility and stability, making them suitable for use in electronic devices such as transistors and solar cells.

properties

IUPAC Name

N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c1-6-8-7(4-5-13-8)14-9(6)10(12)11(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEHVRWUFDUDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC=C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide

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